7-Fluoro-8-nitroquinazolin-4-ol
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Description
7-Fluoro-8-nitroquinazolin-4-ol is a chemical compound belonging to the class of quinazolinones. It is used in organic synthesis and pharmaceutical research . It is also an intermediate in the synthesis of many antitumor drugs .
Synthesis Analysis
The target product can be synthesized from 7-fluoro-6-nitroquinazolin-4-ol through three steps including chlorination and nucleophilic substitution reactions . The total yield of the three steps was high up to 61.7% .Molecular Structure Analysis
The molecular formula of this compound is C8H4FN3O3 . Its molecular weight is 209.136.Chemical Reactions Analysis
Quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of a wide range of their antibacterial, antifungal, anti-inflammatory, antimalaria, anti-HIV, antiviral, antituberculosis properties and also their inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP) and thyrosine kinase .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 209.13 , a density of 1.75±0.1 g/cm3 , and a boiling point of 393.8±52.0 °C .Mechanism of Action
Target of Action
It is suggested that it could be used as an intermediate in the synthesis of kinase inhibitors , which are often targeted towards specific proteins involved in cell signaling pathways.
Mode of Action
As an intermediate in the synthesis of kinase inhibitors , it may interact with its targets by binding to the ATP-binding site of the kinase, thereby inhibiting the kinase activity and disrupting the signaling pathway.
Biochemical Pathways
As a potential intermediate in the synthesis of kinase inhibitors , it could affect various signaling pathways regulated by these kinases.
Result of Action
As a potential intermediate in the synthesis of kinase inhibitors , it could potentially inhibit the activity of specific kinases, thereby disrupting the signaling pathways they regulate.
Action Environment
It is mentioned that the compound is stable at room temperature but should be kept away from strong light and oxidizing agents .
Properties
IUPAC Name |
7-fluoro-8-nitro-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3O3/c9-5-2-1-4-6(7(5)12(14)15)10-3-11-8(4)13/h1-3H,(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBKDJKOXRYRRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC=N2)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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